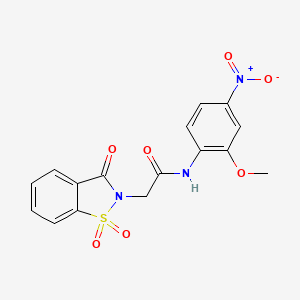

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O7S/c1-26-13-8-10(19(22)23)6-7-12(13)17-15(20)9-18-16(21)11-4-2-3-5-14(11)27(18,24)25/h2-8H,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXWMADQFXKQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)acetamide is a member of the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 270.28 g/mol. The structure features a benzothiazole moiety, known for its various biological activities, and an acetamide functional group that enhances its pharmacological profile.

Antimicrobial Activity

Studies have shown that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at low concentrations | |

| Escherichia coli | Moderate activity observed | |

| Candida albicans | Effective in vitro |

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.

- Mechanism of Action : The compound is believed to exert its anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival. For example, it may inhibit the NF-kB pathway, leading to reduced expression of anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 ± 2.0 | Induces apoptosis |

| HeLa (cervical cancer) | 12.5 ± 1.5 | Inhibits proliferation |

| A549 (lung cancer) | 10.0 ± 1.0 | Cell cycle arrest |

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study 1: Antimicrobial Efficacy

A study conducted by Rajeeva et al. evaluated the antimicrobial efficacy of various benzothiazole derivatives including the target compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents against infections.

Study 2: Anticancer Potential

In another study published in the Journal of Medicinal Chemistry, the compound was tested on several cancer cell lines. The findings revealed that it effectively induced apoptosis through mitochondrial pathways, supporting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituents:

Key Observations :

- Steric Effects : Bulky substituents like isopropyl () or 4-methoxybenzyl () reduce conformational flexibility, whereas the target’s nitro group maintains a relatively planar structure.

- Hydrogen Bonding : Hydroxyl-containing analogs () exhibit strong hydrogen-bonding capacity, while the target’s methoxy and nitro groups prioritize dipole-dipole and π-π interactions .

Physicochemical Properties

Notes: The nitro group increases hydrophobicity (higher LogP) compared to hydroxyl analogs but reduces solubility in aqueous media .

Q & A

[Basic] What are the key structural features of this compound that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by:

- Benzothiazole-1,1-dioxide core : The sulfone group (SO₂) increases electrophilicity, facilitating nucleophilic substitution or cyclization reactions .

- Acetamide linker : The -NH-CO- group participates in hydrogen bonding, influencing solubility and biological target interactions .

- 2-Methoxy-4-nitrophenyl substituent : The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution reactions, while the methoxy (-OCH₃) group stabilizes intermediates via resonance .

- Conformational flexibility : The thiazolidinone ring’s planarity and substituent steric effects dictate regioselectivity in reactions .

[Basic] What analytical techniques are recommended for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., nitrophenyl aromatic signals at δ 7.5–8.5 ppm) and confirms acetamide linkage (NH signal at δ 10–11 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~407) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–O bonds in the sulfone group: ~1.43 Å) and confirms stereoelectronic effects .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone vibrations (SO₂ at ~1150–1300 cm⁻¹) .

[Advanced] How can researchers optimize synthesis yield when constructing the benzothiazole-1,1-dioxide core?

- Stepwise sulfonation : Pre-functionalize the benzothiazole precursor with SO₂Cl₂ under anhydrous conditions (0–5°C) to minimize hydrolysis .

- Catalytic oxidation : Use H₂O₂/Na₂WO₄ in acetic acid at 60°C for controlled sulfone formation, avoiding over-oxidation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while methanol/water mixtures improve crystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the core with >90% purity .

[Advanced] What strategies resolve crystallographic disorder in X-ray diffraction studies of this compound?

- Data collection at low temperature : Reduce thermal motion by cooling crystals to 100–173 K using liquid nitrogen .

- SHELX refinement : Apply the SHELXL software for anisotropic displacement parameter modeling and hydrogen bonding network analysis (e.g., N–H⋯O interactions at 2.8–3.2 Å) .

- Twinned data handling : Use the TWINABS tool for scaling and merging datasets from twinned crystals .

- Density functional theory (DFT) : Validate molecular geometry by comparing experimental bond lengths/angles with computational models .

[Advanced] How should researchers address contradictory bioactivity data across assay systems?

- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., nitro group’s role in enzyme inhibition) .

- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to prevent aggregation artifacts in cell-based assays .

- Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for kinetic studies .

- Metabolite screening : LC-MS/MS identifies degradation products (e.g., nitro reduction to amine derivatives) that may interfere with activity .

[Basic] What synthetic routes are commonly used to prepare this compound?

- Route 1 :

- Condense 2-aminobenzenethiol with chloroacetic acid to form the benzothiazole intermediate.

- Oxidize with H₂O₂/H₂SO₄ to install the sulfone group.

- Couple with 2-methoxy-4-nitroaniline via EDC/HOBt-mediated amidation .

- Route 2 :

[Advanced] How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding poses with proteins (e.g., kinase ATP-binding pockets) using the nitro group as a hydrogen bond acceptor .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories, focusing on sulfone group solvation .

- Pharmacophore modeling (MOE) : Map electrostatic/hydrophobic features to prioritize derivatives for synthesis .

[Basic] What safety precautions are critical during synthesis?

- Nitro group hazards : Avoid friction/heat to prevent explosive decomposition; use blast shields and small-scale reactions .

- Sulfone handling : Use fume hoods and PPE (gloves, goggles) to prevent respiratory irritation .

- Waste disposal : Neutralize reaction byproducts (e.g., H₂SO₄) with NaHCO₃ before aqueous disposal .

[Advanced] How does the methoxy group’s position influence electronic properties?

- Resonance effects : The ortho-methoxy group donates electron density via conjugation, stabilizing nitrophenyl radical intermediates in photochemical assays .

- Steric hindrance : The ortho substitution restricts rotation of the nitro group, altering binding kinetics in enzyme inhibition studies .

- Solvatochromism : UV-Vis spectroscopy (λmax ~350 nm) reveals solvent-dependent shifts due to methoxy’s polarity .

[Advanced] What strategies improve regioselectivity in functionalizing the benzothiazole ring?

- Directing groups : Install temporary substituents (e.g., bromine) at C-5 to direct electrophilic attacks to C-4 .

- Microwave-assisted synthesis : Accelerate ring closure (e.g., 150°C, 30 min) to minimize side-product formation .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the acetamide nitrogen during sulfonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.